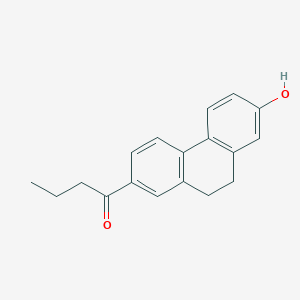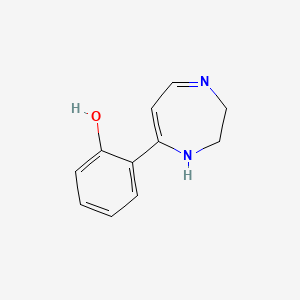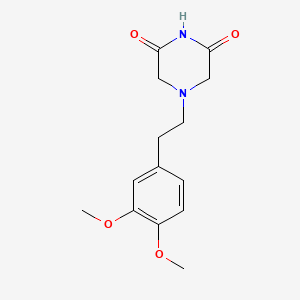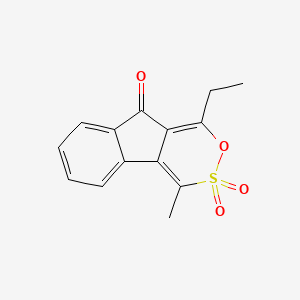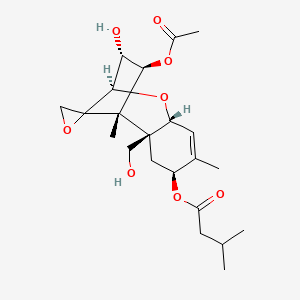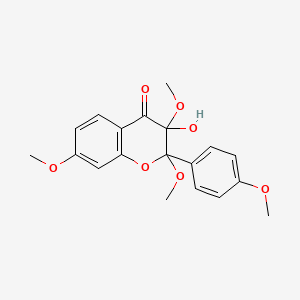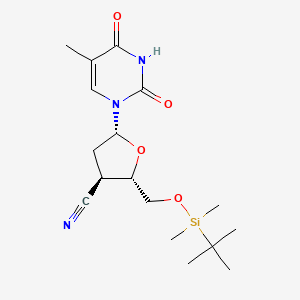
Thymidine, 3'-cyano-3'-deoxy-5'-O-((1,1-dimethylethyl)dimethylsilyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thymidine, 3’-cyano-3’-deoxy-5’-O-((1,1-dimethylethyl)dimethylsilyl)- is a modified nucleoside derivative of thymidine. Thymidine itself is a pyrimidine deoxynucleoside, which is a fundamental building block of DNA. This compound is characterized by the presence of a cyano group at the 3’ position and a tert-butyldimethylsilyl (TBDMS) protecting group at the 5’ position. These modifications can significantly alter the chemical properties and biological activities of the nucleoside.
準備方法
The synthesis of Thymidine, 3’-cyano-3’-deoxy-5’-O-((1,1-dimethylethyl)dimethylsilyl)- typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of thymidine is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Introduction of the cyano group: The 3’-hydroxyl group is converted to a cyano group using reagents like cyanogen bromide (BrCN) or other suitable cyanating agents.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated synthesizers and high-throughput purification systems.
化学反応の分析
Thymidine, 3’-cyano-3’-deoxy-5’-O-((1,1-dimethylethyl)dimethylsilyl)- can undergo various chemical reactions:
Oxidation: The cyano group can be oxidized to form carboxylic acids or amides under specific conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS protecting group can be removed under acidic conditions to yield the free hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and acids like trifluoroacetic acid (TFA). The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Thymidine, 3’-cyano-3’-deoxy-5’-O-((1,1-dimethylethyl)dimethylsilyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of modified oligonucleotides and nucleic acid analogs.
Biology: It serves as a probe in studying DNA replication and repair mechanisms.
Medicine: It is investigated for its potential use in antiviral and anticancer therapies.
Industry: It is used in the development of diagnostic tools and biosensors.
作用機序
The mechanism of action of Thymidine, 3’-cyano-3’-deoxy-5’-O-((1,1-dimethylethyl)dimethylsilyl)- involves its incorporation into DNA or RNA strands. The cyano group can interfere with the normal base-pairing and enzymatic processes, leading to the inhibition of DNA replication and transcription. This compound can target various molecular pathways involved in cell proliferation and apoptosis.
類似化合物との比較
Similar compounds include other modified nucleosides such as:
3’-Azido-3’-deoxythymidine (AZT): Used as an antiretroviral drug.
5-Fluoro-2’-deoxyuridine (FdUrd): Used in cancer chemotherapy.
2’-Deoxy-5-iodouridine (IdUrd): Used in antiviral therapies.
Thymidine, 3’-cyano-3’-deoxy-5’-O-((1,1-dimethylethyl)dimethylsilyl)- is unique due to the presence of both the cyano group and the TBDMS protecting group, which confer distinct chemical and biological properties.
特性
CAS番号 |
117174-39-7 |
|---|---|
分子式 |
C17H27N3O4Si |
分子量 |
365.5 g/mol |
IUPAC名 |
(2S,3R,5R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolane-3-carbonitrile |
InChI |
InChI=1S/C17H27N3O4Si/c1-11-9-20(16(22)19-15(11)21)14-7-12(8-18)13(24-14)10-23-25(5,6)17(2,3)4/h9,12-14H,7,10H2,1-6H3,(H,19,21,22)/t12-,13-,14-/m1/s1 |
InChIキー |
ASRCITJDRZNWOT-MGPQQGTHSA-N |
異性体SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[Si](C)(C)C(C)(C)C)C#N |
正規SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[Si](C)(C)C(C)(C)C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





